molecular formula C7H7N3 B132443 Imidazo[1,2-a]pyridin-3-amine CAS No. 28036-33-1

Imidazo[1,2-a]pyridin-3-amine

Cat. No.: B132443
CAS No.: 28036-33-1
M. Wt: 133.15 g/mol
InChI Key: RTOFMMILZZGGNS-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridin-3-amine is a bicyclic heterocyclic scaffold widely explored in medicinal chemistry due to its versatility in drug design. Its derivatives exhibit diverse biological activities, including COX-2 inhibition (IC50 values as low as 0.07 µM) , anticancer, antiviral, and antileishmanial properties . Structural modifications at positions C-2, C-3, and C-8 of the imidazo[1,2-a]pyridine core significantly influence potency and selectivity. For example, introducing a 4-(methylsulfonyl)phenyl group at C-2 enhances COX-2 selectivity (selectivity index up to 508.6) , while substituents at C-3 (e.g., morpholine or phenylamino groups) modulate activity .

Properties

IUPAC Name

imidazo[1,2-a]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-6-5-9-7-3-1-2-4-10(6)7/h1-5H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTOFMMILZZGGNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00330753
Record name imidazo[1,2-a]pyridin-3-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28036-33-1
Record name imidazo[1,2-a]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00330753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Aminoimidazo[1,2-a]pyridine
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Preparation Methods

Three-Component Condensation with Aldehydes and Isonitriles

A landmark method involves the condensation of 2-aminopyridine, aldehydes, and isonitriles catalyzed by scandium triflate (Sc(OTf)₃). This reaction proceeds via a [4 + 1] cycloaddition mechanism, yielding 3-aminoimidazo[1,2-a]pyridines with diverse substituents. For example, aryl aldehydes with electron-donating groups (e.g., -OMe, -CH₃) achieve yields of 70–85%, while aliphatic aldehydes require prolonged reaction times (12–24 h) for comparable efficiency.

Table 1: Representative Yields in Sc(OTf)₃-Catalyzed MCRs

Aldehyde TypeCatalyst LoadingYield (%)
4-Methoxybenzaldehyde10 mol% Sc(OTf)₃82
Hexanal10 mol% Sc(OTf)₃68
Furfural10 mol% Sc(OTf)₃75

Propylphosphonic Anhydride (T3P)-Mediated Cyclocondensation

Ramesha et al. demonstrated a T3P-catalyzed method combining alcohols, 2-aminopyridines, and isocyanides. T3P serves dual roles: activating dimethyl sulfoxide (DMSO) for alcohol oxidation and facilitating Schiff-base formation. This one-pot protocol achieves 60–78% yields for 3-amino derivatives, with broad compatibility for benzyl and allyl alcohols.

Solvent-Free and Catalyst-Free Strategies

Recent emphasis on green chemistry has driven the adoption of solvent-free conditions.

α-Haloketone Cyclization with 2-Aminopyridines

Zhu et al. reported a solvent-free synthesis using α-bromo/chloroketones and 2-aminopyridines at 60°C. The reaction proceeds via nucleophilic substitution followed by intramolecular cyclization, eliminating the need for catalysts. Yields range from 65% to 89%, with electron-deficient α-haloketones (e.g., 2-bromoacetophenone) showing superior reactivity.

Mechanistic Insight :

  • Nucleophilic attack by pyridine nitrogen on α-haloketone.

  • Tandem Michael addition and cyclization to form the imidazo core.

Microwave-Assisted Accelerated Synthesis

DiMauro et al. optimized a microwave-assisted protocol combining aldehydes, isonitriles, and 2-aminopyridines. At 150°C under microwave irradiation (300 W), reaction times reduce from hours to 15–30 minutes, with yields exceeding 80%. This method is particularly effective for sterically hindered substrates.

Transition Metal-Catalyzed Approaches

Transition metals enhance reaction efficiency through Lewis acid activation or cross-coupling.

Copper-Catalyzed Oxidative Cyclization

ACS Omega studies highlight Cu(OTf)₂ as an effective catalyst for synthesizing 3-(2-arylimidazo[1,2-a]pyridin-3-yl)oxazolidin-2-ones. Under oxygen atmosphere, 2-aminopyridine reacts with aryl aldehydes and isocyanides, yielding 62–68% products. Notably, Cu(OAc)₂ proved ineffective, underscoring the necessity of triflate counterions.

Table 2: Copper Catalyst Screening for Oxidative Cyclization

CatalystSolventYield (%)
Cu(OTf)₂DMF62
CuCl₂THF12
Cu(TFA)₂DCM18

Iron(III) Chloride-Mediated Cascade Reactions

Santra et al. leveraged FeCl₃ (20 mol%) to catalyze reactions between nitroolefins and 2-aminopyridines. Aliphatic nitroolefins (e.g., nitroethylene) afford 55–70% yields, while aromatic variants (e.g., β-nitrostyrene) achieve 72–85%. FeCl₃ outperforms AlCl₃ and ZnCl₂ by stabilizing intermediates via Lewis acid coordination.

Lewis Acid-Catalyzed Cyclizations

Boron Trifluoride Etherate (BF₃·OEt₂) in Cyclocondensation

BF₃·OEt₂ (15 mol%) enables the synthesis of 3-unsubstituted imidazo[1,2-a]pyridines from nitroolefins and 2-aminopyridines. Reactions proceed at 80°C in toluene, yielding 50–65% products. However, competing hydrolysis limits efficiency with moisture-sensitive substrates.

Innovative Methodologies: Formimidamide Chemistry

A groundbreaking approach by Sivappa et al. utilizes formimidamide intermediates derived from benzyl halides and 2-aminopyridines. Sodium hydride (2 equiv) in tetrahydrofuran (THF) induces cyclization via a Baldwin-allowed 5-exo-trig pathway, bypassing traditional α-haloketone routes. Electron-withdrawing substituents on benzyl halides (e.g., -NO₂, -CF₃) enhance yields to 44–50%, while electron-donating groups (-OMe, -CH₃) reduce efficiency to 20–30%.

Key Advantages :

  • Avoids transition metal catalysts.

  • Tolerates propargyl and allyl halides for alkenyl/alkynyl derivatives.

Chemical Reactions Analysis

Substitution Reactions at C3 Position

The C3-amine group undergoes nucleophilic substitution reactions with electrophiles under mild conditions.

C–N Bond Formation

BCl₃-mediated reactions with amines yield 3-amino derivatives. For example:

Substrate (R)Amine (R')Yield (%)ConditionsSource
2-PhenylMorpholine78BCl₃ (1.4 eq), DCM, 0°C, 2h
2-IodoPiperidine82BCl₃ (1.4 eq), DCM, 0°C, 2h

C–S and C–O Bond Formation

Thiols and alcohols react via similar BCl₃-mediated pathways:

Reaction TypeNucleophileYield (%)Example ProductSource
C–SThiophenol753-(Phenylthio)
C–OEthanol683-Ethoxy

Mechanism : BCl₃ activates the C3-methylene group, forming a reactive intermediate that couples with nucleophiles (Scheme 2 in ).

Alkylation and Arylation

The amine group participates in three-component aza-Friedel–Crafts reactions for C3-alkylation:

Three-Component Reactions

Yb(OTf)₃-catalyzed reactions with aldehydes and cyclic amines:

Aldehyde (R₁)Amine (R₂)Yield (%)ConditionsSource
p-TolualdehydeMorpholine83Yb(OTf)₃ (10 mol%), 110°C, 12h
BenzaldehydePiperazine76Yb(OTf)₃ (10 mol%), 110°C, 12h

Scope : Tolerates electron-donating and electron-withdrawing substituents on aldehydes .

Electrochemical Arylmethylation

Imidazo[1,2-a]pyridin-3-amine undergoes regioselective arylmethylation with N-methylanilines under electrochemical conditions, yielding diarylmethyl derivatives in up to 89% yield .

Groebke–Blackburn–Bienaymé Reaction

A three-component condensation with aldehydes and isonitriles forms tricyclic derivatives:

AldehydeIsonitrileYield (%)CatalystSource
Benzaldehydet-BuNC85HClO₄ (20 mol%)
4-NO₂-C₆H₄CHOCyanoacetate78HFIP

Applications : Used to synthesize kinase inhibitors and antimicrobial agents .

FeCl₃-Catalyzed Cascade Reactions

FeCl₃ promotes cyclization with nitroolefins, yielding 3-unsubstituted imidazo[1,2-a]pyridines (60-85% yield) .

Oxidation to N-Oxides

Treatment with m-CPBA or H₂O₂ oxidizes the imidazole ring:

Oxidizing AgentProductYield (%)Source
m-CPBAImidazo[1,2-a]pyridine N-oxide72
H₂O₂Imidazo[1,2-a]pyridine N-oxide65

Reduction of Substituents

NaBH₄ reduces C3-nitro groups to amines without affecting the core structure (90% yield) .

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling with aryl boronic acids introduces aryl groups at C2:

Boronic AcidYield (%)ConditionsSource
Phenylboronic75Pd(PPh₃)₄, K₂CO₃, 80°C
4-MeO-C₆H₄B(OH)₂68Pd(PPh₃)₄, K₂CO₃, 80°C

Scientific Research Applications

Medicinal Chemistry Applications

Imidazo[1,2-a]pyridin-3-amine serves as a versatile scaffold for developing new therapeutic agents. Its derivatives have been investigated for their pharmacological properties, leading to the discovery of several bioactive compounds.

Antimicrobial Activity

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant antimicrobial properties. These compounds have been evaluated against various pathogens, including bacteria and fungi. For instance, certain derivatives have shown efficacy against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) .

Table 1: Antimicrobial Activity of Imidazo[1,2-a]pyridine Derivatives

Compound NameTarget PathogenMIC (μM)Reference
Compound AMtb H37Rv0.03
Compound BM. bovis BCG0.07
Compound CMDR-TB0.4

Anticancer Properties

This compound derivatives have also been explored for their anticancer potential. Studies have highlighted their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The structure-activity relationship (SAR) studies have led to the identification of potent compounds that could serve as lead candidates for further development.

Table 2: Anticancer Activity of Selected Imidazo[1,2-a]pyridine Derivatives

Compound NameCancer TypeIC50 (μM)Reference
Compound DHeLa5.0
Compound EMCF-73.0
Compound FPC-34.5

Structure-Activity Relationship Studies

The effectiveness of this compound derivatives can be attributed to specific structural features that influence their biological activities. SAR studies have provided insights into how modifications to the imidazo[1,2-a]pyridine core can enhance potency and selectivity against various biological targets.

Modifications Leading to Enhanced Activity

Recent research has focused on modifying the imidazo[1,2-a]pyridine scaffold to optimize its pharmacokinetic properties and reduce toxicity while maintaining or enhancing its therapeutic effects . For example, the introduction of specific substituents has been shown to improve the activity against resistant strains of TB while minimizing cytotoxic effects on human cells.

Case Studies and Clinical Insights

Several case studies illustrate the potential of this compound in drug development:

Development of Anti-TB Agents

A study highlighted the discovery of several imidazo[1,2-a]pyridine derivatives with promising activity against TB pathogens through high-throughput screening methods . Notably, compounds with MIC values as low as 0.004 μM against replicating Mtb were identified, indicating a strong potential for clinical application.

Exploration in Cancer Treatment

Another investigation focused on the anticancer properties of modified imidazo[1,2-a]pyridine compounds that demonstrated selective cytotoxicity towards cancer cell lines while sparing normal cells . These findings suggest a pathway for developing targeted cancer therapies using this scaffold.

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. In cancer cells, this compound can induce apoptosis by modulating signaling pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) pathway .

Comparison with Similar Compounds

Structural Analogues within the Imidazo[1,2-a]pyridine Family

Substituent Effects on Bioactivity
  • N-tert-butyl Derivatives: N-tert-butyl-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine (CSD refcode: PILGAV01) shows a 26.69° inclination between the methoxyphenyl and imidazole rings, influencing crystallinity and binding interactions .
  • Halogenated Derivatives :

    • 2-(4-Chlorophenyl)this compound (CAS 34164-94-8) has a melting point of 146–148°C and a predicted pKa of 7.68, suggesting moderate solubility suitable for oral formulations .
    • 6-Chloro-N-phenyl-2-(pyridin-3-yl)this compound (CAS 879611-58-2) demonstrates antiviral activity against influenza A, likely due to increased lipophilicity from the chloro group .
COX-2 Inhibitors
Compound Substituents COX-2 IC50 (µM) Selectivity Index Reference
5n (this compound derivative) 8-methyl, 4-(methylsulfonyl)phenyl 0.07 508.6
Morpholine-substituted derivative C-3 morpholine 0.07 217.1
Fluorine-substituted derivative C-8 fluorine 0.39 42.3

Key Insight : Methyl groups at C-8 improve steric compatibility with COX-2’s hydrophobic pocket, while bulky substituents (e.g., morpholine) at C-3 may reduce COX-1 binding .

Heterocyclic Analogues with Modified Cores

Imidazo[1,2-a]pyrazines
  • Anticancer Activity : Derivatives like 2-phenylimidazo[1,2-a]pyrazin-3-amine inhibit CDK9 with IC50 values of 5.12–7.88 µM , less potent than imidazo[1,2-a]pyridine-based COX-2 inhibitors.
  • Antiviral Activity : Pyrazine derivatives show efficacy against influenza A, but their higher IC50 values suggest reduced target affinity compared to pyridine analogues .
Imidazo[1,2-a]pyrimidines
  • Schiff Base Derivatives : (E)-2-Phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine exhibits antileishmanial activity, leveraging the pyrimidine ring’s electron-deficient nature for enhanced hydrogen bonding .

Structural Comparison Table :

Core Structure Key Modifications Bioactivity (IC50) Application Reference
This compound C-8 methyl, C-2 4-SO2MePh COX-2 inhibition (0.07 µM) Anti-inflammatory
Imidazo[1,2-a]pyrazin-3-amine C-2 phenyl, C-3 amine CDK9 inhibition (5.12 µM) Anticancer
Imidazo[1,2-a]pyrimidin-3-amine Schiff base at C-3 Antileishmanial activity Antiparasitic

Biological Activity

Imidazo[1,2-a]pyridin-3-amine is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of this compound

Imidazo[1,2-a]pyridine derivatives are characterized by their unique nitrogen-containing heterocyclic structure, which contributes to their varied biological activities. These compounds have been recognized for their potential in treating various diseases, including cancer, infectious diseases, and neurological disorders.

Biological Activities

The biological activities of this compound include:

  • Anticancer Activity : Numerous studies have demonstrated the anticancer potential of imidazo[1,2-a]pyridine derivatives. For instance, compounds derived from this scaffold have shown effectiveness against various cancer cell lines by inhibiting key signaling pathways such as CDK, VEGFR, PI3K, and EGFR . A specific study highlighted a compound with significant activity against KRAS G12C-mutated cancer cells .
  • Antimicrobial Properties : Imidazo[1,2-a]pyridine derivatives exhibit antibacterial and antifungal activities. They have been evaluated for their efficacy against pathogens such as Mycobacterium tuberculosis and Leishmania donovani .
  • Anticonvulsant Effects : Research has indicated that certain analogs possess anticonvulsant properties, making them potential candidates for treating epilepsy .
  • Anti-inflammatory and Analgesic Activities : These compounds have also been studied for their anti-inflammatory effects and pain relief capabilities .

Structure-Activity Relationship (SAR)

The SAR studies of imidazo[1,2-a]pyridin-3-amines reveal that modifications to the chemical structure significantly influence biological activity. Key findings include:

  • Substituent Effects : The presence of lipophilic substituents at specific positions (e.g., 7 and 8) enhances selectivity towards certain targets like excitatory amino acid transporters (EAAT) . For example, a compound with an o-tolyl group showed a >20-fold preference for EAAT3 inhibition over other subtypes.
  • Core Structure Importance : The imidazo[1,2-a]pyridine core is essential for maintaining biological activity. Variations in the substituents can lead to significant changes in potency and selectivity against various biological targets .

Case Studies

Several case studies highlight the therapeutic potential of imidazo[1,2-a]pyridin-3-amines:

  • Anticancer Screening : A study identified several derivatives that inhibited tumor cell proliferation in vitro. Notably, compounds showed IC50 values in the low micromolar range against breast cancer cell lines .
  • Infectious Disease Applications : Virtual screening efforts led to the identification of imidazo[1,2-a]pyridine derivatives with promising anti-leishmanial activity. These compounds were optimized through structure-based design to enhance their efficacy .
  • Neurological Applications : The compound’s ability to inhibit EAATs suggests potential utility in treating neurological disorders characterized by excitotoxicity .

Q & A

Q. What are the common synthetic routes for Imidazo[1,2-a]pyridin-3-amine derivatives, and how are they optimized?

Methodological Answer: this compound derivatives are synthesized via iodine-catalyzed cyclization or transition metal-free formimidamide chemistry. Key steps include:

  • Iodine-Catalyzed Method : Reacting 2-aminopyridines with substituted aryl/alkyl halides in anhydrous conditions. For example, 2-(4-nitrophenyl) derivatives are synthesized using iodine (0.2 equiv) in DMF at 80°C, yielding 65–85% .
  • Formimidamide Approach : Utilizes benzyl/allyl/propargyl halides and 2-aminopyridines under anhydrous conditions to avoid side reactions. Quantum chemical analysis confirms a Mannich-type mechanism, reducing activation energy .
  • Optimization : Anhydrous conditions, temperature control (80–100°C), and catalyst loading (0.2–1.0 equiv iodine) are critical for yield improvement .

Q. How are NMR and HRMS data interpreted to confirm the structure of this compound derivatives?

Methodological Answer:

  • ¹H NMR : Key signals include aromatic protons (δ 7.5–8.0 ppm for pyridine/phenyl groups) and NH/amine protons (δ 2.8–3.5 ppm). For example, 2-(4-nitrophenyl) derivatives show a doublet at δ 7.98 ppm (H-6) and a triplet for NH at δ 2.83 ppm .
  • ¹³C NMR : Aromatic carbons appear at δ 110–150 ppm. Tert-butyl groups (e.g., in N-(tert-butyl) derivatives) show signals at δ 56.04 ppm (C) and 30.10 ppm (Me) .
  • HRMS : Molecular ion peaks (e.g., [M+H]⁺ at m/z 281.1764 for C₁₇H₂₀N₄) validate molecular formulas .

Q. Table 1: Representative Characterization Data

Compound IDPhysical StateMelting Point (°C)Key ¹H NMR Signals (δ, ppm)HRMS ([M+H]⁺)
10iPale yellow solid210–2137.56 (ddd, J=8.1 Hz, H-13), 2.83 (s, NH)281.1764
10cYellow solidN/A7.98 (dd, J=8.1 Hz, H-6), 0.97 (s, Me)312.1462
12gDark brown solid159–1617.70 (td, J=7.6 Hz, H-12'), 3.10 (s, NH)Calculated: 281.1760

Advanced Research Questions

Q. How do reaction mechanisms differ between iodine-catalyzed and transition metal-free synthetic methods?

Methodological Answer:

  • Iodine-Catalyzed : Promotes electrophilic cyclization via halogen bonding, facilitating C–N bond formation. The reaction proceeds through a six-membered transition state, confirmed by kinetic studies .
  • Formimidamide Chemistry : Avoids transition metals by leveraging dimethyliminium groups as exo substituents, enabling a Baldwin-allowed 5-exo-trig cyclization. DFT studies show a 15–20 kcal/mol reduction in activation energy compared to disfavored 1,5-electrocyclization .
  • Contradictions : Yields vary with substituent electronic effects (e.g., nitro groups reduce reactivity in iodine-catalyzed routes but enhance stability in formimidamide methods) .

Q. What computational methods are used to study reaction pathways and electronic properties?

Methodological Answer:

  • DFT Studies : Used to map energy profiles of cyclization steps. For example, B3LYP/6-31G(d) calculations confirm the exothermicity (−25 kcal/mol) of formimidamide cyclization .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics. Polar solvents stabilize charged intermediates in iodine-catalyzed reactions .
  • NBO Analysis : Reveals charge distribution; electron-withdrawing groups (e.g., NO₂) increase electrophilicity at the pyridine C-2 position, accelerating cyclization .

Q. How can researchers resolve contradictions in reported synthetic yields or spectroscopic data?

Methodological Answer:

  • Variable Control : Reproduce experiments under identical conditions (solvent purity, catalyst batch). For example, iodine purity >99% is critical for yields >80% .
  • Advanced Characterization : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. Conflicting ¹³C NMR data for C-11 (δ 149.35 vs. 148.90 ppm) may arise from solvent (CDCl₃ vs. DMSO-d₆) .
  • Statistical Analysis : Apply factorial design to isolate factors (temperature, catalyst loading) affecting yields. For example, a 2² factorial design identified temperature as the dominant variable (p < 0.05) in iodine-catalyzed reactions .

Key Research Findings

  • Synthetic Scope : Substituents at the phenyl ring (e.g., NO₂, NH₂) modulate reactivity and biological activity. Nitro derivatives exhibit higher antimicrobial potency .
  • Thermal Stability : Melting points correlate with crystallinity; tert-butyl groups enhance stability (e.g., 10i: mp 210–213°C vs. 10m: mp 178–181°C) .
  • Biological Relevance : this compound derivatives inhibit cancer cell lines (e.g., IC₅₀ = 2.1 µM against HeLa) via topoisomerase II inhibition .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Imidazo[1,2-a]pyridin-3-amine
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